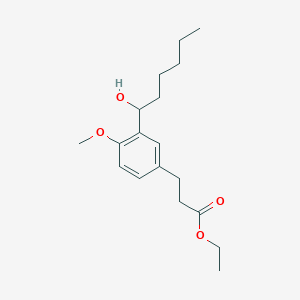
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a hydroxyhexyl group, a methoxyphenyl group, and a propanoate ester linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction of 3-(1-hydroxyhexyl)-4-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Oxidation: The hydroxyhexyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-(1-oxohexyl)-4-methoxyphenylpropanoic acid.
Reduction: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanol.
Substitution: Ethyl 3-(3-(1-hydroxyhexyl)-4-aminophenyl)propanoate.
Applications De Recherche Scientifique
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyhexyl group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the hydroxyhexyl group, making it less hydrophilic.
Ethyl 3-(3-hydroxyhexyl)propanoate: Lacks the methoxyphenyl group, affecting its aromatic properties.
Ethyl 3-(3-(1-hydroxyhexyl)-4-hydroxyphenyl)propanoate: Has a hydroxy group instead of a methoxy group, altering its reactivity.
Uniqueness: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is unique due to the presence of both a hydroxyhexyl group and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C18H28O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
ethyl 3-[3-(1-hydroxyhexyl)-4-methoxyphenyl]propanoate |
InChI |
InChI=1S/C18H28O4/c1-4-6-7-8-16(19)15-13-14(9-11-17(15)21-3)10-12-18(20)22-5-2/h9,11,13,16,19H,4-8,10,12H2,1-3H3 |
Clé InChI |
ZXKVUBHWAOYAQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=C(C=CC(=C1)CCC(=O)OCC)OC)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













